

# An In-Depth Technical Guide to the Chemical Structure and Properties of Uleine

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## Compound of Interest

Compound Name: *Uleine*

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This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **uleine**, a monoterpene indole alkaloid.<sup>[1][2]</sup> It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological aspects of this natural product.

## Chemical Structure of Uleine

**Uleine** is a member of the Aspidosperma alkaloid family, characterized by a complex tetracyclic ring system.<sup>[3]</sup> The core structure consists of an indole nucleus linked to a functionalized piperidine ring.<sup>[1][2]</sup> This intricate architecture has made it a subject of interest for total synthesis.<sup>[1][2][3][4]</sup>

The IUPAC name for **uleine** is 16-ethyl-15-methyl-11-methyldiene-9,15-diazatetracyclo[10.3.1.0<sup>2</sup>,10.0<sup>3</sup>,8]hexadeca-2(10),3,5,7-tetraene.<sup>[5]</sup> Its chemical structure is presented below:

Molecular Formula: C<sub>18</sub>H<sub>22</sub>N<sub>2</sub><sup>[5]</sup>

Molecular Weight: 266.4 g/mol <sup>[5]</sup>

## Physicochemical and Spectroscopic Properties

The known physical and chemical properties of **uleine** are summarized in the tables below. This data is crucial for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of **Uleine**

Property	Value	Source
Molecular Weight	266.4 g/mol	[5]
Appearance	Colorless crystals	[6]
Melting Point	Double melting point	[6]
Optical Rotation	$[\alpha]^{25}_D +11.5^\circ$ (CHCl <sub>3</sub> )	[6]
XLogP3	3.5	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	2	[5]
Rotatable Bond Count	1	[5]

Table 2: Spectroscopic Data for **Uleine**

Technique	Data	Source
Mass Spectrometry		
Exact Mass	266.178298710 Da	[5]
GC-MS Fragments	m/z 266, 222, 209	[5]
NMR Spectroscopy		
<sup>13</sup> C NMR	Spectra available	[5]
<sup>1</sup> H NMR	Used for identification of uleine in fractions	[7]
UV Spectroscopy		
$\lambda_{max}$	307-308 nm and 316 nm	[6]

## Synthesis of Uleine

The total synthesis of **uleine** and its derivatives has been an active area of research, with several routes developed to construct its complex tetracyclic framework.[1][2][3][4] A general strategy involves the linkage of an indole moiety with a functionalized piperidine derivative.[1][2]

One notable synthetic approach couples an aza-Achmatowicz rearrangement (AAR) with an intermolecular aza-Friedel–Crafts (iAFC) reaction to form the key C3–C2' bond between the indole and piperidine rings.[1][2]

Below is a generalized workflow for the synthesis and characterization of **uleine**-type alkaloids.



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Caption: Generalized workflow for the synthesis and characterization of **uleine**.

## Biological Activities

**Uleine** belongs to the monoterpene indole alkaloids, a class of compounds known for their diverse biological activities.[1][2] While specific signaling pathways for **uleine** are not extensively detailed in the provided search results, related alkaloids have shown a range of pharmacological effects. Further research is needed to fully elucidate the biological mechanisms of **uleine**.

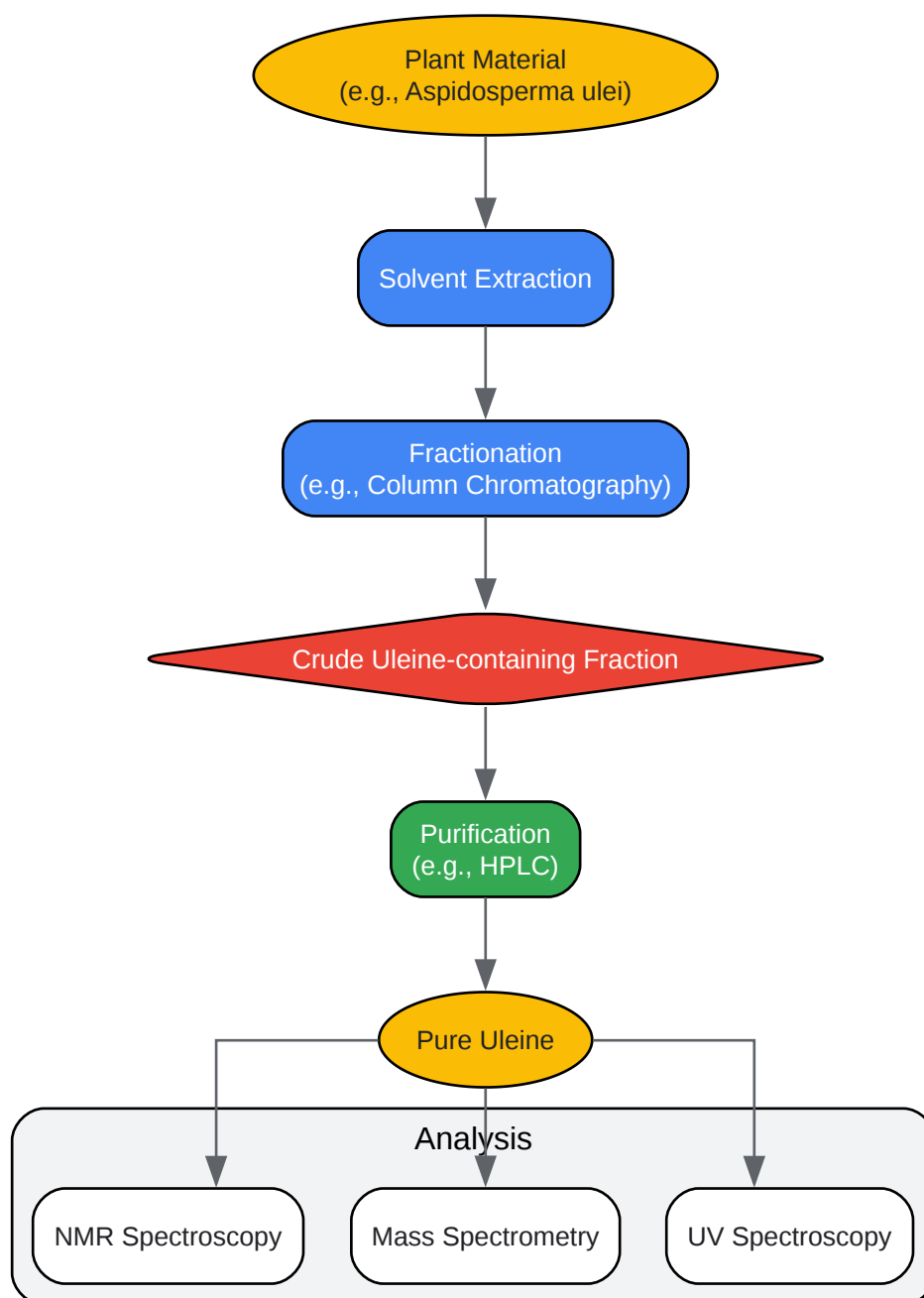
## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **uleine** are often specific to the research laboratory and the synthetic route being employed. However, a general outline for the characterization of a synthesized or isolated sample of **uleine** would involve standard analytical techniques.

## General Protocol for Structural Characterization of **Uleine**

- Sample Preparation:
  - Dissolve a small amount of purified **uleine** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>) for NMR analysis.[\[8\]](#)
  - Prepare a dilute solution of **uleine** in a volatile solvent (e.g., methanol or acetonitrile) for mass spectrometry analysis.[\[9\]](#)
- NMR Spectroscopy:
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.[\[8\]](#)
  - Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms and confirm the overall structure.[\[10\]](#)
- Mass Spectrometry:
  - Obtain a high-resolution mass spectrum (e.g., using ESI-TOF) to determine the exact mass and confirm the molecular formula.[\[9\]](#)
  - Perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern, which can provide further structural information.[\[11\]](#)

The following diagram illustrates a typical workflow for the isolation and analysis of **uleine** from a natural source.



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Caption: Workflow for the isolation and analysis of **uleine** from natural sources.

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